Ethyl 2-chloro-3-iodoisonicotinate

Descripción general

Descripción

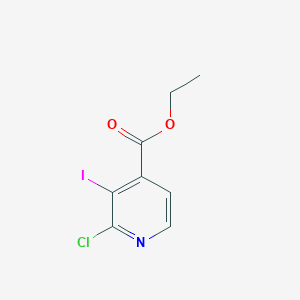

Ethyl 2-chloro-3-iodoisonicotinate is a synthetic organic compound derived from isonicotinic acid. It has a molecular formula of C8H7ClINO2 and an average mass of 311.504 Da .

Molecular Structure Analysis

The molecular structure of Ethyl 2-chloro-3-iodoisonicotinate consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 iodine atom, and 2 oxygen atoms . The exact structure can be found in chemical databases like ChemSpider .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-chloro-3-iodoisonicotinate are not available, indole derivatives, which are structurally similar, have been used in various chemical reactions .Aplicaciones Científicas De Investigación

1. Photophysical Properties of Complexes

Research on new ligands similar to Ethyl 2-chloro-3-iodoisonicotinate, such as ethyl 2,6-diphenylisonicotinate, has led to the synthesis of new C∧N∧C bis-cyclometalated platinum(II) complexes. These complexes are characterized by their unique photophysical properties and have been studied for their potential in various applications, including in supramolecular structures due to their noncovalent interactions (Fuertes et al., 2012).

2. Dye-Sensitized Solar Cells

Additives related to Ethyl 2-chloro-3-iodoisonicotinate have been investigated for enhancing the performance of dye-sensitized TiO2 solar cells (DSSCs). These additives contribute to the stability and efficiency of DSSCs, especially in higher temperature ranges, making them suitable for outdoor applications (Hak-Soo Lee et al., 2010).

3. Biosynthesis of Chiral Drugs

Compounds similar to Ethyl 2-chloro-3-iodoisonicotinate, like ethyl (S)-4-chloro-3-hydroxybutanoate ester, are precursors in the biosynthesis of chiral drugs. These compounds are used in the production of cholesterol-lowering statins, highlighting their importance in pharmaceutical applications. Biocatalysis methods involving yeast and Escherichia coli have been developed for efficient production of these chiral intermediates (Ye, Ouyang, & Ying, 2011).

4. Microfluidic Chip Reactor for Fine Chemistry

The stereoselective synthesis of optical isomers similar to Ethyl 2-chloro-3-iodoisonicotinate has been explored using microfluidic chip reactors. These methods are important for producing fine chemistry intermediates used in pharmaceuticals, demonstrating the versatility of such compounds in advanced synthesis techniques (Kluson et al., 2019).

5. Synthesis of Pheromones and Other Chemicals

Ethyl 2-chloro-3-iodoisonicotinate and its derivatives have been utilized in the synthesis of various chemicals, including pheromones like disparlure. These compounds serve as key intermediates in complex synthetic routes for producing biologically active substances (Tsuboi, Furutani, & Takeda, 1987).

Direcciones Futuras

While specific future directions for Ethyl 2-chloro-3-iodoisonicotinate are not available, research into similar compounds is ongoing. For example, controlled drug delivery systems are a promising area of research . Additionally, the synthesis and study of indole derivatives, which are structurally similar to Ethyl 2-chloro-3-iodoisonicotinate, continue to be an active area of research .

Propiedades

IUPAC Name |

ethyl 2-chloro-3-iodopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClINO2/c1-2-13-8(12)5-3-4-11-7(9)6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZMEOYKHZSCFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-3-iodoisonicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

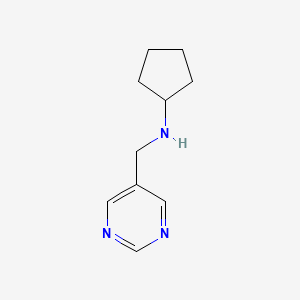

![N-[(pyrimidin-5-yl)methyl]cyclobutanamine](/img/structure/B1399584.png)

![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B1399587.png)

![N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399592.png)

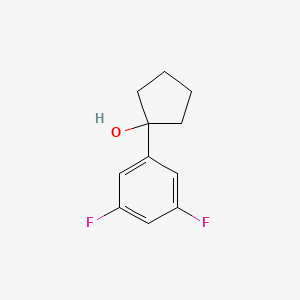

![{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1399597.png)